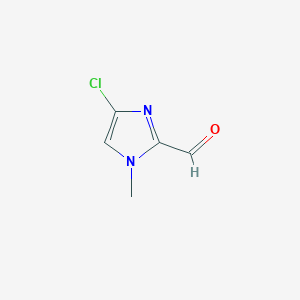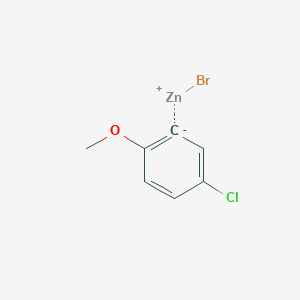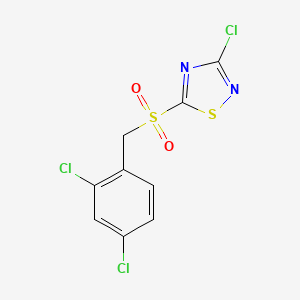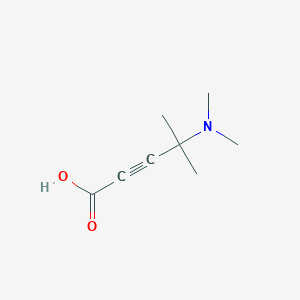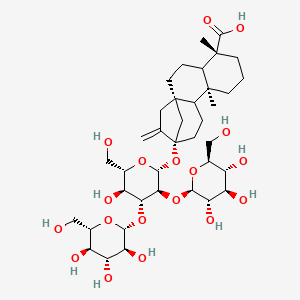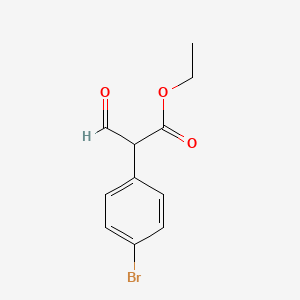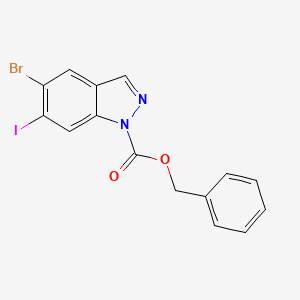
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique bromine and iodine substitutions, offers potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the halogenated positions, potentially replacing bromine or iodine with hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dehalogenated indazole derivatives.
Substitution: Functionalized indazole derivatives with various substituents at the halogenated positions.
Applications De Recherche Scientifique
Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Bromoindazole: Shares the bromine substitution but lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Iodoindazole: Contains the iodine substitution but not the bromine, affecting its biological activity and applications.
Benzyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but without the iodine atom, leading to variations in its chemical behavior.
Uniqueness: Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields .
Propriétés
Formule moléculaire |
C15H10BrIN2O2 |
|---|---|
Poids moléculaire |
457.06 g/mol |
Nom IUPAC |
benzyl 5-bromo-6-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C15H10BrIN2O2/c16-12-6-11-8-18-19(14(11)7-13(12)17)15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
QLTQHVOIRIISAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N2C3=CC(=C(C=C3C=N2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
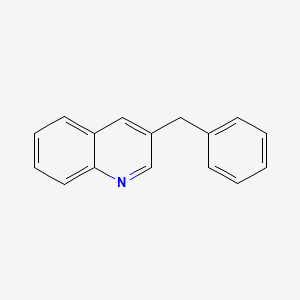

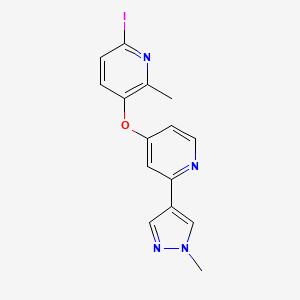
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
